An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzaldoxime
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Nitroaromatic Intermediate
3-Nitrobenzaldoxime (C₇H₆N₂O₃) is a significant organic compound that serves as a versatile intermediate in medicinal chemistry and fine chemical synthesis.[1][2] Its structure, featuring a benzaldehyde oxime scaffold with a nitro group at the meta-position, imparts a unique combination of reactivity and electronic characteristics.[1] The presence of the electron-withdrawing nitro group profoundly influences the properties of the aromatic ring and the oxime moiety, making it a valuable building block for constructing complex molecular architectures.[1]
This technical guide provides a comprehensive exploration of the physicochemical properties of 3-Nitrobenzaldoxime. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing robust, field-proven experimental protocols for its synthesis and characterization. While extensive experimental data for this specific molecule is not always available in published literature, we will draw upon established principles, data from its well-characterized precursor (3-nitrobenzaldehyde), and theoretical predictions to provide a holistic and practical resource for the research community.
Part 1: Core Physicochemical Characteristics
The fundamental properties of 3-Nitrobenzaldoxime are pivotal for its handling, reaction design, and purification. These characteristics are dictated by the interplay between the polar nitro and oxime groups and the nonpolar aromatic ring.
Structural and Physical Properties
A summary of the core physical and chemical identifiers for 3-Nitrobenzaldoxime is presented below. It is important to note that while the melting point is experimentally verified, properties such as boiling point, density, and pKa are primarily based on predictive models due to a scarcity of published experimental data.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | [4][5] |
| Molecular Weight | 166.13 g/mol | [4][5] |
| CAS Number | 3431-62-7; 3717-29-1 ((E)-isomer) | [4][5][6] |
| IUPAC Name | N-[(3-nitrophenyl)methylidene]hydroxylamine | [5] |
| Melting Point | 121-125 °C | [1][4] |
| Boiling Point | 295.2 ± 23.0 °C (Predicted) | [3][6] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [1][3][6] |
| pKa | 10.27 ± 0.10 (Predicted) | [3][6] |
| Appearance | White to light yellow crystalline powder | [4][6] |
Insight: The relatively high melting point is indicative of significant intermolecular forces, likely hydrogen bonding from the oxime's hydroxyl group and dipole-dipole interactions from the nitro group, leading to stable crystal lattice formation. The predicted high boiling point suggests strong intermolecular forces persist in the liquid phase, though the compound is likely to undergo thermal decomposition before this temperature is reached under atmospheric pressure. The predicted pKa of ~10.27 indicates the oxime proton is weakly acidic, a key factor in its reactivity under basic conditions.
Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" governs the solubility of 3-Nitrobenzaldoxime. Its structure, containing both polar (nitro, oxime) and nonpolar (benzene ring) regions, results in a varied solubility profile.[2] While quantitative experimental data is limited, a qualitative prediction based on its structure and the known solubility of its precursor, 3-nitrobenzaldehyde, provides a strong practical framework.[2][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with the nitro and oxime functionalities.[2] |
| Polar Aprotic | Acetone, DMF, Acetonitrile | Good | Strong dipole-dipole interactions between the solvent and the polar groups of the solute drive dissolution.[2] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents possess some polar character and can act as hydrogen bond acceptors.[2][7] |
| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | π-π stacking interactions between the aromatic rings of the solvent and solute can facilitate some degree of dissolution.[2][7] |
| Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar 3-Nitrobenzaldoxime.[2] |
Expertise in Action: The predicted good-to-moderate solubility in alcohols like ethanol, combined with its low solubility in water, is the cornerstone of the most common purification strategy: recrystallization from an ethanol/water mixture.[1][4] This allows for the dissolution of the compound in hot ethanol, followed by precipitation of the pure product upon the addition of water, a non-solvent.
Part 2: Synthesis and Purification
The preparation of 3-Nitrobenzaldoxime is a classic condensation reaction that is both high-yielding and straightforward, making it accessible in a standard laboratory setting.[8]
Experimental Protocol: Synthesis from 3-Nitrobenzaldehyde
This protocol details the synthesis via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt, which is the more nucleophilic species required for the reaction.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-nitrobenzaldehyde in a suitable volume of ethanol with stirring.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a molar equivalent of a base (e.g., NaOH).
-
Reaction: Slowly add the hydroxylamine solution dropwise to the stirred solution of 3-nitrobenzaldehyde at room temperature.
-
Monitoring: Stir the reaction mixture for 1-2 hours. The progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[4]
-
Precipitation: Upon completion, pour the reaction mixture into a larger beaker containing cold deionized water to precipitate the crude 3-Nitrobenzaldoxime.[4]
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts and other water-soluble impurities.
-
Drying: Dry the crude product.
Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 3-Nitrobenzaldoxime.
Purification by Recrystallization
Recrystallization is the most effective method for obtaining high-purity 3-Nitrobenzaldoxime.[1] The choice of an ethanol/water solvent system is critical for this process.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
To the hot solution, add hot water dropwise until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of synthesized 3-Nitrobenzaldoxime. The electron-withdrawing nitro group significantly influences the spectral data, particularly the chemical shifts in NMR and vibrational frequencies in IR spectroscopy.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule. The characteristic absorption bands are predictable and serve as a primary confirmation of a successful synthesis.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (oxime) | ~3300–3100 | Strong, Broad |
| C-H (aromatic) | ~3100–3000 | Medium |
| C=N (oxime) | ~1680–1620 | Medium |
| N-O (nitro, asymmetric) | ~1550–1500 | Strong |
| N-O (nitro, symmetric) | ~1350–1300 | Strong |
Insight: The broadness of the O-H stretch is a result of hydrogen bonding. The two strong, distinct peaks for the nitro group are highly characteristic and differentiate it from other functional groups. These expected values can be compared against the known spectrum of the starting material, 3-nitrobenzaldehyde, which would show a strong C=O aldehyde stretch around 1700 cm⁻¹ but lack the O-H and C=N bands.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons, the oxime proton (-CH=N), and the hydroxyl proton (-OH). The aromatic protons will appear in the downfield region (typically 7.5-8.7 ppm), with their chemical shifts and coupling patterns influenced by the meta-nitro group. The oxime proton will likely appear as a singlet further downfield, and the hydroxyl proton signal can be broad and its position variable depending on solvent and concentration.[1]
-
¹³C NMR: The spectrum will show signals for the seven unique carbons. The carbon of the C=N bond will be characteristic, and the aromatic carbons will have chemical shifts influenced by the nitro substituent. For comparison, the aldehyde carbon of the precursor, 3-nitrobenzaldehyde, appears significantly downfield at ~190 ppm.[4][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Nitrobenzaldoxime, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 166.13.[1][5] The fragmentation pattern of nitroaromatic compounds often involves the loss of NO (m/z 30) and NO₂ (m/z 46) fragments.[10]
Part 4: Chemical Reactivity and Applications
The dual functionality of 3-Nitrobenzaldoxime makes it a versatile precursor for a range of important chemical transformations, particularly in the synthesis of nitrogen-containing molecules.
The Beckmann Rearrangement: A Gateway to Amides and Nitriles
One of the most significant reactions of 3-Nitrobenzaldoxime is the acid-catalyzed Beckmann rearrangement. This reaction transforms the aldoxime into a primary amide or, more commonly in this case, dehydrates to form 3-nitrobenzonitrile.[1][11]
Caption: Conceptual pathway of the acid-catalyzed Beckmann rearrangement of 3-Nitrobenzaldoxime.
This transformation is crucial as both 3-nitrobenzamide and 3-nitrobenzonitrile are valuable intermediates. The choice of catalyst and reaction conditions can influence the final product. For instance, modern one-pot syntheses from 3-nitrobenzaldehyde using catalysts like anhydrous FeSO₄ or I₂/NH₃·H₂O often favor the direct formation of 3-nitrobenzonitrile with high yields.[11]
Precursor for Heterocyclic Synthesis
The oxime functionality can be converted into a nitrile oxide intermediate in situ. This highly reactive species is a key component in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles, which are common scaffolds in medicinal chemistry.[4]
Selective Reduction
The nitro group on the aromatic ring can be selectively reduced to an amine (e.g., using SnCl₂), yielding 3-aminobenzaldoxime. This transformation introduces a new reactive site, creating a bifunctional molecule with applications in building more complex structures.[4]
Part 5: Stability and Safety
Stability: Oximes are generally more stable than imines. However, 3-Nitrobenzaldoxime is susceptible to hydrolysis back to 3-nitrobenzaldehyde and hydroxylamine, particularly under acidic conditions.[2] Stability is also influenced by temperature and light, and it should be stored in a cool, dark place. Forced degradation studies under acidic, basic, and oxidative conditions are recommended to fully characterize its stability profile for pharmaceutical applications.[2]
Safety: According to the Globally Harmonized System (GHS), 3-Nitrobenzaldoxime is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Nitrobenzaldoxime is a chemical intermediate of significant value, bridging the gap between simple aromatic aldehydes and complex nitrogen-containing targets such as amides, nitriles, and heterocycles. This guide has provided an in-depth overview of its core physicochemical properties, offering both established data and predictive insights grounded in chemical principles. By understanding its solubility, spectroscopic signatures, and reactivity, researchers in organic synthesis and drug development can better harness the potential of this versatile molecule. The provided experimental protocols for synthesis and purification serve as a self-validating system, empowering scientists to produce and characterize this compound with confidence. Further research, particularly the publication of definitive experimental data for its crystal structure, solubility, and assigned NMR spectra, would be a valuable contribution to the broader scientific community.[8]
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